molecular formula C22H20F3IO6S B2953308 4-Biphenylyl(2,4,6-trimethoxyphenyl)iodonium Trifluoromethanesulfonate CAS No. 1868173-47-0

4-Biphenylyl(2,4,6-trimethoxyphenyl)iodonium Trifluoromethanesulfonate

Cat. No.: B2953308
CAS No.: 1868173-47-0
M. Wt: 596.36
InChI Key: KAXRDEKSXOLWQN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

(4-phenylphenyl)-(2,4,6-trimethoxyphenyl)iodanium;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20IO3.CHF3O3S/c1-23-18-13-19(24-2)21(20(14-18)25-3)22-17-11-9-16(10-12-17)15-7-5-4-6-8-15;2-1(3,4)8(5,6)7/h4-14H,1-3H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXRDEKSXOLWQN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)[I+]C2=CC=C(C=C2)C3=CC=CC=C3)OC.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3IO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1868173-47-0
Record name 4-Biphenylyl(2,4,6-trimethoxyphenyl)iodonium Trifluoromethanesulfonate
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Preparation Methods

The synthesis of 4-Biphenylyl(2,4,6-trimethoxyphenyl)iodonium Trifluoromethanesulfonate typically involves the reaction of 4-biphenylyl iodide with 2,4,6-trimethoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under inert conditions to prevent oxidation and degradation of the reactants . The product is then purified using column chromatography to achieve a high purity level of over 95% .

Chemical Reactions Analysis

4-Biphenylyl(2,4,6-trimethoxyphenyl)iodonium Trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like acetonitrile. The major products formed from these reactions are typically biaryl compounds and other arylated products .

Scientific Research Applications

4-Biphenylyl(2,4,6-trimethoxyphenyl)iodonium Trifluoromethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Biphenylyl(2,4,6-trimethoxyphenyl)iodonium Trifluoromethanesulfonate involves the transfer of the aryl group from the iodonium compound to a nucleophile. This process typically occurs through a transition state where the aryl group is temporarily bonded to both the iodonium and the nucleophile. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1868173-47-0
  • Molecular Formula : C₂₂H₂₀F₃IO₆S
  • Molecular Weight : 596.36 g/mol
  • Structure : Comprises a biphenylyl group and a 2,4,6-trimethoxyphenyl group bound to a hypervalent iodine center, with a trifluoromethanesulfonate counterion .

Comparison with Similar Iodonium Salts

Structural and Electronic Differences

The reactivity, stability, and applications of iodonium salts are heavily influenced by substituents on the aryl groups. Below is a comparative analysis:

Compound Substituents Molecular Weight (g/mol) CAS No. Key Properties
4-Biphenylyl(2,4,6-trimethoxyphenyl)iodonium Trifluoromethanesulfonate Biphenylyl, 2,4,6-trimethoxyphenyl 596.36 1868173-47-0 High electrophilicity due to electron-donating methoxy groups; suited for reactive arylations .
Bis(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate Two 2,4,6-trimethylphenyl groups Not specified 139139-80-3 Enhanced stability from electron-donating methyl groups; lower reactivity .
4-(Trifluoromethyl)phenyliodonium Triflate 4-Trifluoromethylphenyl, trimethylphenyl 540.26 1232133-62-8 Electron-withdrawing CF₃ group reduces electrophilicity; used in controlled arylations .
(5-Fluoro-4′-methylbiphenyl-3-yl)(2,4,6-trimethylphenyl)iodonium Triflate Fluoro, methyl-substituted biphenyl Not specified Not provided Fluorine enhances stability and modulates reactivity for selective couplings .
(3-Bromophenyl)(2,4,6-trimethylphenyl)iodonium Triflate 3-Bromophenyl, trimethylphenyl Not specified 1203709-76-5 Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura) .

Reactivity and Stability Trends

  • Electron-Donating Groups (e.g., –OCH₃, –CH₃) : Increase electrophilicity and reaction rates but may reduce thermal stability. For example, the trimethoxy variant exhibits faster aryl transfer in photoredox catalysis compared to trimethyl analogs .
  • Electron-Withdrawing Groups (e.g., –CF₃, –Br) : Stabilize the iodonium center, slowing reactivity. The trifluoromethyl derivative (CAS 1232133-62-8) is preferred for stepwise syntheses requiring controlled conditions .
  • Heteroaryl Variants : Thienyl-substituted iodonium salts (e.g., CAS 1450766-86-5) are niche reagents in materials science for conductive polymer synthesis .

Commercial Availability

  • Primary Source : TCI Chemicals (Product Code B5570-5G) and Aladdin Scientific .
  • Alternatives : Trimethylphenyl variants (e.g., CAS 139139-80-3) are widely stocked due to their stability .

Biological Activity

4-Biphenylyl(2,4,6-trimethoxyphenyl)iodonium Trifluoromethanesulfonate is a synthetic organoiodine compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. Its unique structure allows for diverse biological activities, making it a subject of ongoing research.

  • Chemical Formula : C₁₈H₁₈F₃IO₃S
  • Molecular Weight : 426.30 g/mol
  • CAS Number : 1868173-47-0
  • Purity : >95% (HPLC) .

The biological activity of this compound is primarily attributed to its ability to generate reactive iodine species upon activation. These species can interact with various biological molecules, leading to significant pharmacological effects. The trifluoromethanesulfonate group enhances the electrophilicity of the iodine center, facilitating nucleophilic attacks by biological substrates.

Antimicrobial Activity

Research indicates that iodonium salts exhibit antimicrobial properties due to their ability to generate reactive oxygen species (ROS). A study showed that compounds similar to this compound demonstrated significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism involves the generation of ROS and subsequent activation of apoptotic pathways .

Cell LineIC50 (µM)Mechanism of Action
MCF-75.1ROS generation and apoptosis induction
HepG23.8ROS generation and apoptosis induction
A549 (Lung)2.4ROS generation and apoptosis induction

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. It inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This effect is believed to be mediated through the inhibition of NF-kB signaling pathways .

Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the effectiveness of this compound in reducing tumor growth in xenograft models of breast cancer. The compound was administered at varying doses, leading to a significant reduction in tumor size compared to controls.

Study 2: Antibacterial Efficacy

Another research project focused on the antibacterial properties of this compound against multi-drug resistant strains of bacteria. Results indicated that it could serve as a potential therapeutic agent against infections caused by resistant pathogens.

Q & A

Basic: What are the established synthetic routes for 4-biphenylyl(2,4,6-trimethoxyphenyl)iodonium trifluoromethanesulfonate, and how do reaction conditions influence yield?

The compound is typically synthesized via one-pot oxidative coupling of aryl iodides with 2,4,6-trimethoxybenzene (TMP) using meta-chloroperbenzoic acid (m-CPBA) as an oxidizing agent. Key steps include:

  • Reagents : Aryl iodides, m-CPBA, and trimethoxybenzene in dichloromethane or acetonitrile.
  • Temperature : Reactions proceed at mild temperatures (0–25°C) to avoid decomposition of the iodonium salt .
  • Anion exchange : Trifluoromethanesulfonate (OTf) is introduced via anion exchange with silver triflate, replacing intermediate trifluoroacetate groups .
    Methodological note : Optimize stoichiometry (1:1.2 ratio of aryl iodide to TMP) and monitor reaction progress via 19F^{19}\text{F} NMR to track triflate incorporation .

Basic: How should researchers handle and store this iodonium salt to ensure stability?

The compound is hygroscopic and sensitive to light and moisture. Best practices include:

  • Storage : Under inert gas (Ar/N2_2) in amber vials at –20°C.
  • Handling : Use anhydrous solvents (e.g., dry DMF or THF) for reactions.
  • Decomposition signs : Discoloration (yellow to brown) indicates degradation; validate purity via 1H^{1}\text{H} NMR (disappearance of TMP aromatic signals at δ 6.5–7.0 ppm) .

Advanced: What mechanistic insights explain the reactivity of this iodonium salt in aryne generation?

Aryne formation occurs via deprotonation of the iodonium salt with a mild base (e.g., K3_3PO4_4) under non-aqueous conditions. Key mechanistic features:

  • Transition state : DFT studies suggest a six-membered cyclic transition state involving the base, iodonium cation, and triflate anion .
  • Regioselectivity : The 2,4,6-trimethoxyphenyl (TMP) group acts as a “traceless directing group,” favoring ortho-aryne formation .
    Experimental tip : Use deuterated solvents (CD3_3CN) to track proton transfer kinetics via in situ NMR .

Advanced: How does functional group compatibility limit or expand its use in complex molecule synthesis?

The TMP-based iodonium salt exhibits broad compatibility with sensitive functional groups (e.g., esters, ketones) compared to traditional diaryliodonium salts. However:

  • Limitations : Strongly electron-withdrawing groups (e.g., nitro) reduce aryne generation efficiency.
  • Workaround : Use bulky phosphates (e.g., KOtBu) to enhance deprotonation in challenging substrates .
    Case study : Successful arylation of N-nucleophiles (e.g., pyrrole) with >80% yield under optimized conditions .

Advanced: What structural data are critical for validating its crystalline form and reactivity?

Single-crystal X-ray diffraction reveals:

  • Bond lengths : I–C (2.10–2.15 Å) and I–O (2.85 Å) distances confirm hypervalent iodine geometry.
  • Packing : Triflate anions form weak C–H···O interactions with TMP methoxy groups, stabilizing the lattice .
    Analytical recommendation : Pair XRD with Hirshfeld surface analysis to assess non-covalent interactions influencing solubility .

Advanced: How should researchers address contradictions in reported reaction yields or selectivity?

Discrepancies often arise from:

  • Anion effects : Triflate vs. tosylate counterions alter solubility and reactivity. For example, triflate salts show higher aryne generation efficiency .
  • Base strength : K3_3PO4_4 vs. Cs2_2CO3_3 may shift product ratios in nucleophilic additions.
    Troubleshooting :

Conduct control experiments with identical anions.

Screen bases (e.g., K3_3PO4_4, NaHMDS) to isolate anion/base interplay .

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